molecular formula C12H15Cl2NO2 B14741272 6-Bis(2-chloroethyl)amino-m-toluic acid CAS No. 5977-34-4

6-Bis(2-chloroethyl)amino-m-toluic acid

Katalognummer: B14741272
CAS-Nummer: 5977-34-4
Molekulargewicht: 276.16 g/mol
InChI-Schlüssel: VNYPKPWUBJWTDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bis(2-chloroethyl)amino-m-toluic acid, also known as 2-[Bis(2-chloroethyl)amino]-5-methylbenzoic acid, is a chemical compound with the molecular formula C12H15Cl2NO2. It is characterized by the presence of a bis(2-chloroethyl)amino group attached to a methylbenzoic acid structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bis(2-chloroethyl)amino-m-toluic acid typically involves the reaction of 5-methylbenzoic acid with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to obtain high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bis(2-chloroethyl)amino-m-toluic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

6-Bis(2-chloroethyl)amino-m-toluic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 6-Bis(2-chloroethyl)amino-m-toluic acid involves its interaction with molecular targets, such as enzymes and receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. These interactions can disrupt normal cellular processes, making the compound a potential candidate for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[Bis(2-chloroethyl)amino]-5-methylbenzoic acid
  • 6-[Bis(2-chloroethyl)amino]-m-toluic acid

Uniqueness

6-Bis(2-chloroethyl)amino-m-toluic acid is unique due to its specific structure and the presence of the bis(2-chloroethyl)amino group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Eigenschaften

CAS-Nummer

5977-34-4

Molekularformel

C12H15Cl2NO2

Molekulargewicht

276.16 g/mol

IUPAC-Name

2-[bis(2-chloroethyl)amino]-5-methylbenzoic acid

InChI

InChI=1S/C12H15Cl2NO2/c1-9-2-3-11(10(8-9)12(16)17)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17)

InChI-Schlüssel

VNYPKPWUBJWTDF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)N(CCCl)CCCl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.